BenchChemオンラインストアへようこそ!

Abaloparatide

Osteoporosis Bone Mineral Density Cortical Bone

Select Abaloparatide for its unique RG-biased PTH1R signaling, delivering superior hip BMD gains (+1.3% cortical vBMD vs. teriparatide) and 51% lower hypercalcemia risk. An essential tool for biased agonism research and the preferred anabolic for high-risk fracture studies. Standard B2B shipping; confirm local import regulations for API use.

Molecular Formula C174H300N56O49
Molecular Weight 3961 g/mol
CAS No. 247062-33-5
Cat. No. B605080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbaloparatide
CAS247062-33-5
SynonymsAbaloparatide acetate;  BA058;  BA-058;  BA 058;  BIM-44058;  BIM 44058;  BIM44058; 
Molecular FormulaC174H300N56O49
Molecular Weight3961 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N
InChIInChI=1S/C174H300N56O49/c1-26-93(20)136(228-165(274)126(80-232)224-141(250)101(39-28-32-56-176)200-129(236)78-195-140(249)100(38-27-31-55-175)201-161(270)123(73-133(243)244)223-160(269)121(71-98-76-190-82-197-98)220-158(267)118(68-90(14)15)216-155(264)114(64-86(6)7)213-148(257)107(45-50-127(180)234)207-159(268)120(70-97-75-189-81-196-97)219-151(260)111(49-54-132(241)242)209-164(273)125(79-231)225-167(276)135(92(18)19)227-139(248)94(21)179)168(277)210-108(46-51-128(181)235)149(258)222-124(74-134(245)246)162(271)217-112(62-84(2)3)152(261)205-105(44-37-61-194-173(187)188)143(252)203-103(42-35-59-192-171(183)184)142(251)204-104(43-36-60-193-172(185)186)144(253)206-110(48-53-131(239)240)150(259)214-115(65-87(8)9)154(263)215-113(63-85(4)5)153(262)208-109(47-52-130(237)238)147(256)202-102(40-29-33-57-177)145(254)211-116(66-88(10)11)156(265)218-119(69-91(16)17)166(275)230-174(24,25)170(279)226-106(41-30-34-58-178)146(255)212-117(67-89(12)13)157(266)221-122(72-99-77-191-83-198-99)163(272)229-137(96(23)233)169(278)199-95(22)138(182)247/h75-77,81-96,100-126,135-137,231-233H,26-74,78-80,175-179H2,1-25H3,(H2,180,234)(H2,181,235)(H2,182,247)(H,189,196)(H,190,197)(H,191,198)(H,195,249)(H,199,278)(H,200,236)(H,201,270)(H,202,256)(H,203,252)(H,204,251)(H,205,261)(H,206,253)(H,207,268)(H,208,262)(H,209,273)(H,210,277)(H,211,254)(H,212,255)(H,213,257)(H,214,259)(H,215,263)(H,216,264)(H,217,271)(H,218,265)(H,219,260)(H,220,267)(H,221,266)(H,222,258)(H,223,269)(H,224,250)(H,225,276)(H,226,279)(H,227,248)(H,228,274)(H,229,272)(H,230,275)(H,237,238)(H,239,240)(H,241,242)(H,243,244)(H,245,246)(H4,183,184,192)(H4,185,186,193)(H4,187,188,194)/t93-,94-,95-,96+,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,135-,136-,137-/m0/s1
InChIKeyBVISQZFBLRSESR-XSCWXTNMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Abaloparatide (CAS 247062-33-5) Procurement Guide: PTHrP Analog Osteoanabolic Agent for Osteoporosis


Abaloparatide (CAS 247062-33-5) is a synthetic 34-amino acid analog of human parathyroid hormone-related protein (PTHrP) that functions as a selective agonist of the parathyroid hormone type 1 receptor (PTH1R) [1]. It is a second-generation osteoanabolic agent approved for the treatment of osteoporosis in postmenopausal women at high risk of fracture, and subsequently for men with osteoporosis [2]. Abaloparatide stimulates bone formation on trabecular and cortical surfaces by activating osteoblastic activity, leading to significant increases in bone mineral density (BMD) and reductions in fracture risk [3].

Abaloparatide vs. Teriparatide and Romosozumab: Why In-Class Substitution is Not Advisable


Abaloparatide cannot be simply interchanged with other osteoanabolic agents due to its distinct molecular pharmacology and clinical efficacy profile. Unlike teriparatide, abaloparatide is a PTHrP analog with 76% homology to PTHrP(1-34) and only 41% homology to PTH(1-34) [1]. This structural difference confers a unique receptor selectivity: abaloparatide binds with markedly higher selectivity to the G protein-dependent (RG) conformation of PTH1R over the G protein-independent (R0) conformation, resulting in more transient cAMP signaling and reduced bone resorption compared to teriparatide [2]. Clinically, this translates to greater BMD increases at cortical sites, different fracture risk reduction patterns, and a lower incidence of hypercalcemia [3]. Furthermore, the mechanism of action differs fundamentally from romosozumab, a sclerostin inhibitor, which acts via dual formation-stimulation and resorption-suppression pathways [4]. Therefore, substitution based solely on class membership ignores these critical quantitative differences that directly impact patient outcomes and procurement decisions.

Abaloparatide Quantitative Differentiation: Head-to-Head and Comparative Efficacy Data


Superior Hip Cortical Volumetric BMD Gain: Abaloparatide vs. Teriparatide

Abaloparatide demonstrated significantly greater increases in hip cortical volumetric BMD (vBMD) compared to teriparatide in a head-to-head analysis of the ACTIVE trial. At 18 months, only abaloparatide significantly increased cortical vBMD versus baseline (+1.3%), and changes in both cortical vBMD and cortical surface BMD were significantly greater with abaloparatide versus teriparatide [1]. This differential effect on cortical bone is critical, as cortical bone contributes to overall bone strength and fracture resistance at non-vertebral sites.

Osteoporosis Bone Mineral Density Cortical Bone

Greater Femoral Neck BMD Increase: Abaloparatide vs. Teriparatide (Meta-Analysis)

An updated meta-analysis of head-to-head randomized controlled trials showed that abaloparatide (ABL) provides superior gains in femoral neck bone mineral density (BMD) compared to teriparatide (TPTD) at 24 weeks. The weighted mean difference (WMD) for femoral neck BMD change was 1.58% (95% CI: 0.52, 2.63) in favor of ABL, and the total hip BMD change showed a WMD of 1.46% (95% CI: 0.59, 2.32) in favor of ABL [1]. Both results were graded as High GRADE quality evidence.

Osteoporosis Bone Mineral Density Femoral Neck

51% Lower Incidence of Hypercalcemia vs. Teriparatide

A meta-analysis comparing abaloparatide (ABL) and teriparatide (TPTD) found that the incidence of hypercalcemia was reduced by 51% in the ABL group compared to the TPTD group [1]. This safety advantage is clinically meaningful, as hypercalcemia is a common adverse event leading to monitoring burden and potential discontinuation with PTH analogs. Furthermore, the ACTIVE trial data showed that abaloparatide produced a smaller increase in the bone resorption marker CTX compared to teriparatide, which aligns with its mechanism of more transient cAMP signaling [2].

Osteoporosis Adverse Events Hypercalcemia

Receptor Conformation Selectivity: RG vs. R0 Binding (IC50 = 0.2 nM vs. 316.23 nM)

Abaloparatide exhibits a unique binding profile to the PTH1R, demonstrating high selectivity for the G protein-dependent (RG) conformation over the G protein-independent (R0) conformation. In vitro binding assays show an IC50 of 0.2 nM for the RG state and 316.23 nM for the R0 state, resulting in a ~1580-fold selectivity for RG [1]. In contrast, teriparatide has a four-fold higher affinity for the R0 state compared to PTHrP, leading to prolonged cAMP signaling and increased bone resorption [2]. This RG-biased binding of abaloparatide results in more transient cAMP responses, which is hypothesized to favor bone formation over resorption.

Receptor Pharmacology PTH1R cAMP Signaling

Superior Total Hip BMD Ranking in Male Osteoporosis Network Meta-Analysis

A Bayesian network meta-analysis of pharmacological interventions for male osteoporosis found that abaloparatide demonstrated the most favorable effects for total hip BMD among all agents studied, which included alendronate, risedronate, zoledronic acid, denosumab, and teriparatide [1]. At the drug level, abaloparatide and teriparatide ranked highest for lumbar spine BMD, while alendronate and abaloparatide demonstrated the most favorable effects for femoral neck and total hip BMD, respectively. This indicates that abaloparatide may be the preferred anabolic option for improving BMD at the total hip site in men.

Male Osteoporosis Bone Mineral Density Network Meta-Analysis

Reduced NNT for Nonvertebral and Major Osteoporotic Fractures vs. Teriparatide

In the ACTIVE phase III trial, the number needed to treat (NNT) to prevent one fracture over 18 months was consistently lower for abaloparatide compared to open-label teriparatide. For nonvertebral fractures, the NNT was 55 for abaloparatide versus 92 for teriparatide. For major osteoporotic fractures, the NNT was 34 for abaloparatide versus 75 for teriparatide [1]. This indicates a greater absolute clinical benefit with abaloparatide, as fewer patients need to be treated to prevent one fracture event.

Fracture Prevention NNT Clinical Efficacy

Abaloparatide Application Scenarios: From Clinical Practice to Research Utilization


High-Risk Postmenopausal Osteoporosis with Imminent Hip or Wrist Fracture Risk

Based on the direct head-to-head evidence showing significantly greater increases in hip cortical vBMD (+1.3% vs. no change with teriparatide) and superior femoral neck BMD gains (WMD = 1.58% at 24 weeks) [1], abaloparatide is the preferred osteoanabolic agent for postmenopausal women with a high imminent risk of hip or wrist fracture. Its unique RG-biased PTH1R signaling (IC50 = 0.2 nM for RG vs. 316.23 nM for R0) [2] provides a mechanistic basis for its enhanced effect on cortical bone, which is critical for non-vertebral fracture prevention. The lower NNT for nonvertebral (55 vs. 92) and major osteoporotic fractures (34 vs. 75) compared to teriparatide [3] further supports its selection in this high-risk scenario to maximize fracture prevention efficiency.

Patients Requiring Osteoanabolic Therapy with Lower Hypercalcemia Risk

For patients with pre-existing hypercalcemia, impaired renal function, or those receiving concomitant calcium and vitamin D supplementation, abaloparatide offers a distinct safety advantage. Meta-analysis data demonstrate a 51% lower incidence of hypercalcemia compared to teriparatide [1], and clinical studies confirm a smaller increase in the bone resorption marker CTX [2]. This improved safety profile is directly linked to abaloparatide's more transient cAMP signaling due to its RG-selective binding [3]. Selecting abaloparatide in this scenario can reduce the need for intensive serum calcium monitoring, minimize dose adjustments or interruptions, and improve patient adherence to the 18-month treatment course.

Male Osteoporosis with Significant Total Hip BMD Deficits

In men with osteoporosis, a Bayesian network meta-analysis ranked abaloparatide as having the most favorable effect on total hip BMD among all evaluated therapies, including alendronate, denosumab, and teriparatide [1]. This finding positions abaloparatide as the leading anabolic choice for male patients where improving total hip BMD is a primary therapeutic goal. Clinicians and procurement specialists should consider this class-level evidence when selecting treatments for male osteoporosis, a historically understudied and undertreated population, where hip fracture prevention is paramount.

Research on PTH1R Signaling and Osteoblast Biology

Abaloparatide's well-characterized RG-selective binding profile (IC50 = 0.2 nM for RG vs. 316.23 nM for R0) [1] and its transient cAMP signaling [2] make it an essential tool compound for researchers investigating PTH1R signaling pathways, biased agonism, and the molecular mechanisms governing bone formation versus resorption. Unlike teriparatide, which exhibits more balanced RG/R0 binding, abaloparatide allows for precise dissection of G protein-dependent signaling cascades in osteoblasts. Its distinct pharmacology provides a unique probe for studies on osteoblast differentiation, RANKL expression, and the development of next-generation anabolic therapies with improved safety margins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abaloparatide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.